

Pomotrelvir: An In-Depth Technical Review of its Pharmacokinetics and Oral Bioavailability

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pomotrelvir (PBI-0451) is an orally bioavailable, competitive, and covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), a critical enzyme for viral replication.[1][2][3] Developed by Pardes Biosciences, **pomotrelvir** showed promise in preclinical studies due to its potent in vitro antiviral activity against multiple SARS-CoV-2 variants.[1][3] However, the clinical development of **pomotrelvir** was suspended following a Phase II trial that did not meet its primary endpoint.[4][5] This guide provides a comprehensive technical overview of the available pharmacokinetic and oral bioavailability data for **pomotrelvir**, compiled from preclinical and clinical research.

Introduction

The COVID-19 pandemic spurred unprecedented research and development into antiviral therapeutics. A key target for many of these efforts was the SARS-CoV-2 main protease (Mpro), an enzyme essential for processing viral polyproteins into functional units, thereby making it indispensable for viral replication.[6] **Pomotrelvir** emerged as a promising oral Mpro inhibitor. This document synthesizes the current understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, providing a valuable resource for researchers in the field of antiviral drug development.



Pharmacokinetics

A pivotal study in healthy male adults utilized [14C]-labeled microtracers to elucidate the pharmacokinetic profile of **pomotrelvir**.[7] This study provided key insights into its absorption, metabolism, and excretion.

Absorption

Following oral administration, **pomotrelvir** is rapidly absorbed.[7] The high recovery of the total radioactive dose in excreta suggests good absorption from the gastrointestinal tract.[7]

Distribution

Specific details regarding the volume of distribution and tissue penetration of **pomotrelvir** are not extensively available in the public domain.

Metabolism

Pomotrelvir undergoes extensive metabolism, which is the primary route of its elimination.[7] The major metabolic pathway identified is the hydrolysis of its peptide bonds, which is then followed by phase II conjugation reactions.[7] The study using radiolabeled **pomotrelvir** identified eleven major metabolites.[7] The low recovery of the intact drug in both urine and feces underscores the significance of its metabolic clearance.[7]

Excretion

The excretion of **pomotrelvir** and its metabolites occurs through both renal and fecal routes. In the [14C] microtracer study, the mean total recovery of the radioactive dose was approximately 94% within 96 hours of administration.[7] Of the recovered dose, the distribution between urine and feces varied slightly depending on the position of the radiolabel, but both were significant routes of elimination.[7] A very small percentage of the administered dose was recovered as intact **pomotrelvir** in the urine (approximately 3%) and feces (approximately 5%), further confirming that the drug is cleared predominantly through metabolism.[7]

Quantitative Pharmacokinetic Data

Despite evidence of its oral bioavailability and rapid absorption, specific quantitative human pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak



plasma concentration (Tmax), and area under the plasma concentration-time curve (AUC) for **pomotrelvir** and its metabolites are not publicly available. The discontinuation of its clinical development has likely limited the publication of such detailed data.

Table 1: Summary of Excretion Data from a Human [14C] Microtracer Study[7]

Parameter	Lactam Cohort	Benzene Cohort
Mean Total Radioactive Dose Recovered	93.8%	94.2%
Recovery in Urine	58%	75%
Recovery in Feces	36%	19%
Intact Pomotrelvir in Urine	~3%	~3%
Intact Pomotrelvir in Feces	~5%	~5%

Oral Bioavailability

Pomotrelvir is described as an orally bioavailable inhibitor of the SARS-CoV-2 Mpro.[1][7] The high recovery of the administered radioactive dose in the human microtracer study is a strong indicator of good oral absorption. However, a specific percentage for its absolute or relative oral bioavailability in humans has not been reported in the available literature.

Experimental Protocols Human [14C] Microtracer Study

Objective: To characterize the pharmacokinetics, metabolism, and excretion of **pomotrelvir** after a single oral dose in healthy male adults.[7]

Methodology:

- Study Design: A single-dose, open-label study in two separate cohorts of healthy male volunteers.
- Investigational Product: A single oral dose of 700 mg **pomotrelvir** containing a 5 μ Ci [14C]-labeled microtracer. Two different isotopomers were used in separate cohorts: [lactam



carbonyl-14C-pomotrelvir] and [benzene ring-U-14C-pomotrelvir].[7]

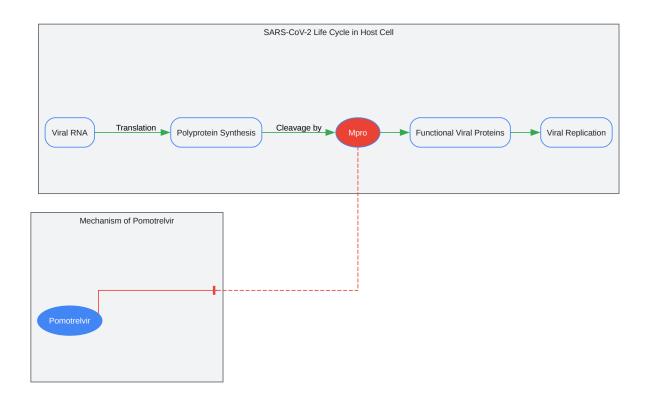
- Sample Collection: Plasma, urine, and feces were collected at various time points to measure radioactivity and characterize metabolites.[7]
- Analytical Methods: Liquid chromatography-accelerator mass spectrometry (LC-AMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) were used for the detection and characterization of **pomotrelvir** and its metabolites.[7]

Visualizations

Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease

Pomotrelvir functions by inhibiting the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is crucial for the cleavage of viral polyproteins into individual functional proteins necessary for viral replication. As a competitive and covalent inhibitor, **pomotrelvir** binds to the active site of Mpro, blocking its function and thereby halting the viral life cycle.[1][3][6]





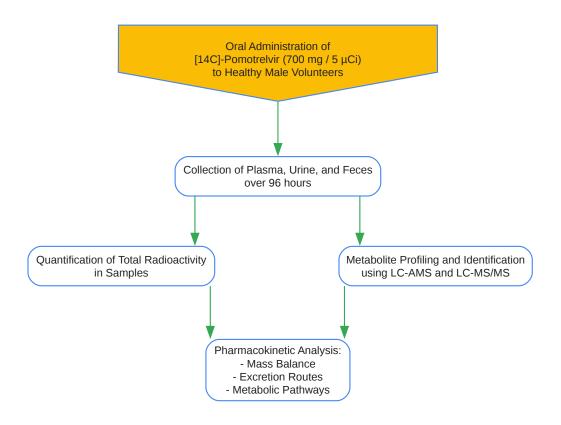
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Caption: **Pomotrelvir** inhibits the SARS-CoV-2 main protease (Mpro).

Experimental Workflow: Human [14C] Microtracer Study

The workflow for the human absorption, metabolism, and excretion (AME) study using [14C]-labeled **pomotrelvir** involved several key stages from dosing to analysis.





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